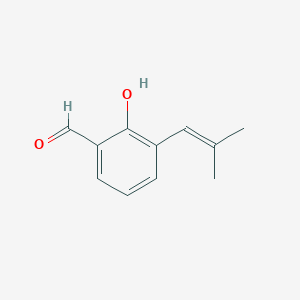![molecular formula C17H16F6N2O4 B6311083 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane CAS No. 2088942-76-9](/img/structure/B6311083.png)
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane (BTP) is a trifluoromethoxy-substituted amino phenylpropane which is a type of organofluorine compound. It is a colorless solid that is soluble in water, ethanol and other polar solvents. BTP is used in a variety of applications including organic synthesis, analytical chemistry, and drug development. It is also used in the synthesis of other organic compounds, such as polymers, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not completely understood. However, it is believed that the trifluoromethoxy group of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane acts as a Lewis acid, which increases the reactivity of the molecule. This increased reactivity allows 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane to be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane are not fully understood. However, it is known that 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not toxic and that it does not interact with proteins or other biomolecules. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane in laboratory experiments include its low cost and its availability in a variety of forms. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is soluble in water, ethanol, and other polar solvents, making it easy to use in a variety of laboratory settings. One limitation of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is that it is not very stable in air and should be stored in a cool, dark place.
Direcciones Futuras
The potential future directions for 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane include its use as a catalyst in the synthesis of pharmaceuticals, polymers, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used as a reagent in the synthesis of peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could also be used in the analysis of proteins, carbohydrates, and lipids. Finally, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used in the development of new analytical techniques, such as mass spectrometry.
Métodos De Síntesis
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane can be synthesized through several methods. The most common method involves the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic acid in the presence of a base, usually pyridine. This reaction produces a salt which is then reacted with aqueous sodium hydroxide to produce the desired product. Other methods of synthesis include the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic anhydride, and the reaction of 4-amino-3-(trifluoromethoxy)phenol with sodium propionate in the presence of a base.
Aplicaciones Científicas De Investigación
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has also been used as a catalyst in the synthesis of polymers, pharmaceuticals, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in the analysis of organic compounds, such as proteins, carbohydrates, and lipids.
Propiedades
IUPAC Name |
4-[2-[4-amino-3-(trifluoromethoxy)phenoxy]propan-2-yloxy]-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O4/c1-15(2,26-9-3-5-11(24)13(7-9)28-16(18,19)20)27-10-4-6-12(25)14(8-10)29-17(21,22)23/h3-8H,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNGZHLTGLARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC1=CC(=C(C=C1)N)OC(F)(F)F)OC2=CC(=C(C=C2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)